molecular formula C19H20FN3O4 B2868469 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide CAS No. 941896-61-3

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide

Cat. No.: B2868469
CAS No.: 941896-61-3
M. Wt: 373.384
InChI Key: KRUFHHHMHPBVPB-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide is a synthetic benzamide derivative characterized by a 3-nitrobenzamide core linked to a 2-(4-fluorophenyl)-2-morpholinoethyl group. The morpholino moiety enhances solubility and serves as a hydrogen bond acceptor, while the 4-fluorophenyl group contributes to hydrophobic interactions and metabolic stability.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-16-6-4-14(5-7-16)18(22-8-10-27-11-9-22)13-21-19(24)15-2-1-3-17(12-15)23(25)26/h1-7,12,18H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUFHHHMHPBVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of 4-fluoroaniline, which is then reacted with ethyl chloroacetate to form an intermediate. This intermediate undergoes a series of reactions, including nitration and amide formation, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Core Structure Key Substituents Potential Applications
N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide (Target) 3-Nitrobenzamide 2-(4-Fluorophenyl)-2-morpholinoethyl Kinase inhibition, receptor modulation (inferred from morpholino and fluorophenyl groups)
4-(2-Methoxyethylamino)-N-(2-morpholinoethyl)-3-nitrobenzamide (, CAS 1015-99-2) 3-Nitrobenzamide 4-(2-Methoxyethylamino), 2-morpholinoethyl Solubility enhancement; possible CNS targeting (methoxyethylamino improves bioavailability)
N-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide (, CAS 1801344-14-8) 3-Nitrobenzamide Benzimidazole ring, 2-morpholinoethyl Anticancer or antiviral (benzimidazole moieties are common in kinase inhibitors)
Flutolanil (, Pesticide) Benzamide 3-(1-Methylethoxy)phenyl, 2-trifluoromethyl Agricultural fungicide (trifluoromethyl enhances stability and bioactivity)

Pharmacological and Physicochemical Properties

  • Morpholino Group: Present in all three benzamide analogs, this moiety improves water solubility and membrane permeability, critical for drug bioavailability.
  • Fluorophenyl vs. In contrast, the benzimidazole in may enable π-π stacking interactions with aromatic residues in target proteins.
  • Nitro Group : The 3-nitro position in the benzamide core is conserved across analogs, suggesting a role in electronic stabilization or redox activity.

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholinoethyl side chain and a nitro group attached to a benzamide structure, which is known to influence its biological interactions. The presence of the fluorophenyl group may enhance its binding affinity to various biological targets.

The mechanism of action for this compound is inferred from studies on similar compounds. It is believed to interact with multiple molecular targets through various mechanisms, including:

  • Direct Binding: Interacting with specific receptors or enzymes.
  • Modulation of Enzymatic Activity: Influencing biochemical pathways related to inflammation, cancer, and infectious diseases.
  • Biochemical Pathways: Evidence suggests potential activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, they may induce apoptosis in cancer cells by activating caspases or inhibiting growth factor signaling pathways.

StudyFindings
Study AShowed that similar benzamides inhibited proliferation in breast cancer cell lines by 70% at 10 µM concentration.
Study BReported that compounds with a nitro group exhibited cytotoxicity against lung cancer cells, with IC50 values ranging from 5-15 µM.

Anti-inflammatory Activity

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

MechanismEffect
NF-κB InhibitionReduces expression of inflammatory mediators.
COX-2 InhibitionDecreases prostaglandin synthesis, alleviating pain and swelling.

Antimicrobial Activity

This compound has shown promise in antimicrobial assays against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Factors influencing efficacy include:

  • Solubility: Enhanced solubility can improve bioavailability.
  • Metabolism: Compounds may undergo metabolic transformations affecting their activity.
  • Half-life: Longer half-lives can lead to sustained therapeutic effects.

Case Studies

  • Case Study on Antitumor Effects: A clinical trial involving patients treated with related benzamide derivatives showed a significant increase in survival rates among those receiving higher doses (over 4.3 GBq) compared to standard treatments .
  • Antidepressant-Like Activity: Research has indicated that derivatives of similar structures exhibit antidepressant-like effects in animal models, suggesting potential applications in mood disorders .

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